![molecular formula C18H18N2O4S B4280489 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B4280489.png)
4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
Overview
Description
4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.
Mechanism of Action
4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By inhibiting JAK activity, 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid reduces the production of pro-inflammatory cytokines and other immune system mediators, leading to a reduction in inflammation and immunosuppression.
Biochemical and Physiological Effects:
4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has also been shown to reduce the activity of T cells, which play a key role in the immune response. In addition, 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been shown to reduce the production of antibodies, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid is that it has been extensively studied in preclinical and clinical studies, making it a well-characterized compound. In addition, 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been shown to have a good safety profile, with few adverse effects reported. However, one limitation of 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid is that it can be difficult to synthesize, which may limit its use in some experiments.
Future Directions
There are a number of future directions for research on 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid. One area of interest is the potential use of 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more potent and selective JAK inhibitors, which may have fewer adverse effects than 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid. Finally, there is interest in studying the long-term effects of 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid on the immune system, as well as its potential use in combination with other immunosuppressive drugs.
Scientific Research Applications
4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 4-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has also been studied for its potential use in the treatment of organ transplantation rejection and graft-versus-host disease.
properties
IUPAC Name |
4-[[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-14(8-9-15(22)23)20-18-16(17(24)19-12-6-7-12)13(10-25-18)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,19,24)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYWIXUVOIVQPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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